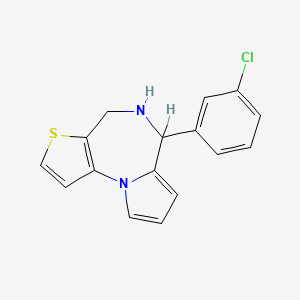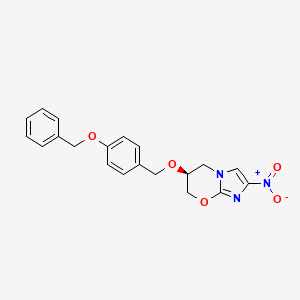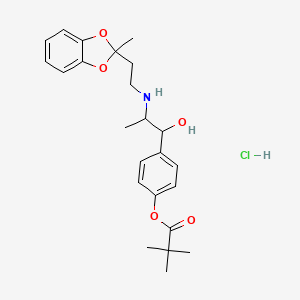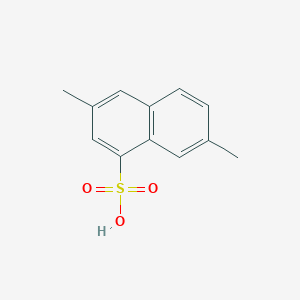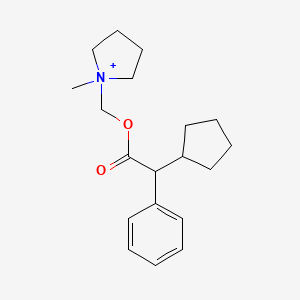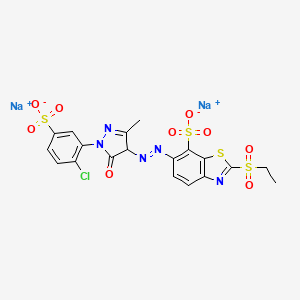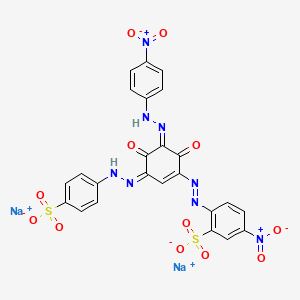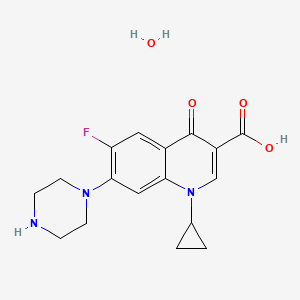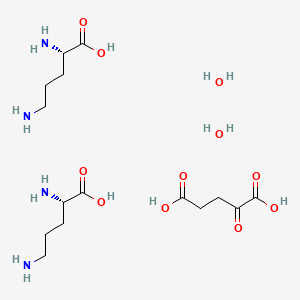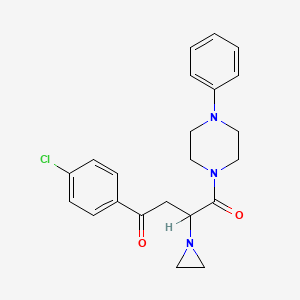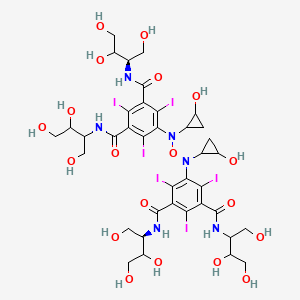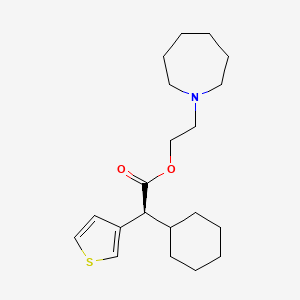![molecular formula C21H20N4O4 B12735167 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]- CAS No. 6647-34-3](/img/structure/B12735167.png)
1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structural properties, which make it a valuable component in the synthesis of dyes and other chemical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- typically involves the reaction of anthraquinone derivatives with appropriate amines. One common method includes the reaction of 2,3-dichloroanthraquinone with 1,4-diaminobutane in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in dye synthesis and other chemical processes .
科学的研究の応用
2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of high-performance materials, such as polymers and coatings.
作用機序
The mechanism of action of 2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This property makes it a potential candidate for developing new antimicrobial agents .
類似化合物との比較
Similar Compounds
Similar compounds include other anthraquinone derivatives, such as:
- 1,4-Diamino-2,3-dichloroanthraquinone
- 1,4-Diamino-2,3-dihydroxyanthraquinone
- 1,4-Diamino-2,3-dimethoxyanthraquinone
Uniqueness
What sets 2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in applications where precise control over chemical properties is required .
特性
CAS番号 |
6647-34-3 |
|---|---|
分子式 |
C21H20N4O4 |
分子量 |
392.4 g/mol |
IUPAC名 |
4,11-diamino-2-[3-(dimethylamino)propyl]naphtho[2,3-f]isoindole-1,3,5,10-tetrone |
InChI |
InChI=1S/C21H20N4O4/c1-24(2)8-5-9-25-20(28)14-15(21(25)29)17(23)13-12(16(14)22)18(26)10-6-3-4-7-11(10)19(13)27/h3-4,6-7H,5,8-9,22-23H2,1-2H3 |
InChIキー |
IXKBJZDGNPAGFW-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


